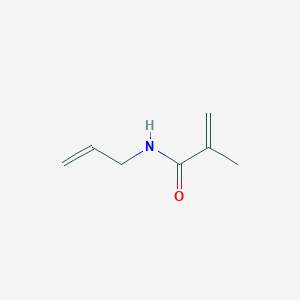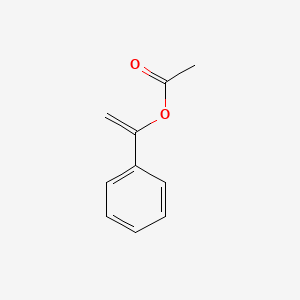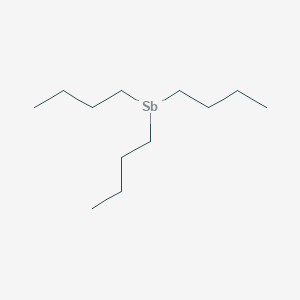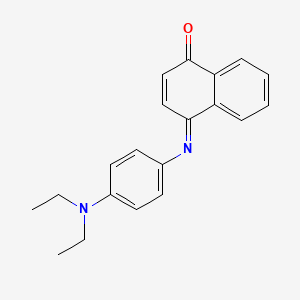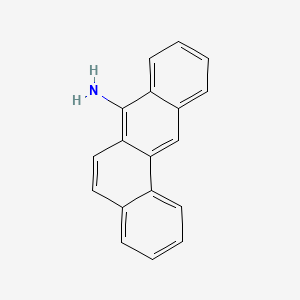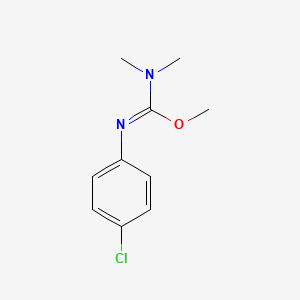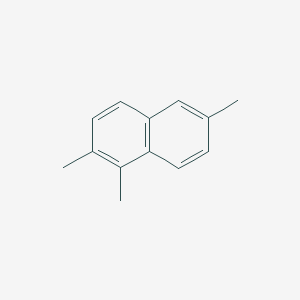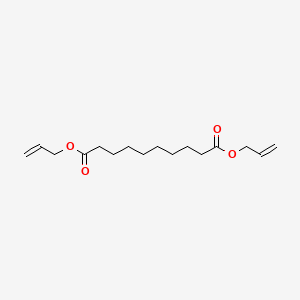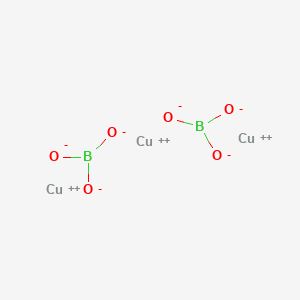
Borate de cuivre
Vue d'ensemble
Description
Cupric borate, also known as Copper (II) borate, is an inorganic compound with the formula Cu3(BO3)2 . It has been studied for its photocatalytic properties .
Synthesis Analysis
Cupric borate can be prepared by heating a stoichiometric mixture of copper (II) oxide and diboron trioxide to 900 °C . Other methods of synthesis involve the reaction of copper (II) salts with borate salts under certain conditions .
Molecular Structure Analysis
The molecular formula of cupric borate is Cu3(BO3)2, indicating it consists of three copper atoms, two boron atoms, and six oxygen atoms . The molar mass of cupric borate is around 427.24 g/mol .
Physical And Chemical Properties Analysis
Cupric borate typically appears as a blue or green crystalline solid . It is moderately soluble in water, especially under acidic conditions, but it’s insoluble in alcohol . The molar mass of cupric borate is around 427.24 g/mol .
Applications De Recherche Scientifique
Alternative de pigment vert
Historiquement, le borate de cuivre a été proposé comme pigment vert pour remplacer le vert de Paris très toxique. Cette application tire parti de sa couleur vibrante tout en étant moins nocive .
Propriétés photocatalytiques
Le this compound a été étudié pour ses propriétés photocatalytiques. Les photocatalyseurs sont des matériaux qui absorbent la lumière pour provoquer une réaction chimique. Ces matériaux sont utilisés dans une variété d'applications, notamment la purification de l'eau et de l'air .
Catalyseur de déshydratation
En tant que catalyseur de déshydratation, le this compound est utilisé dans les réactions chimiques où l'élimination de l'eau est nécessaire. Cette propriété est particulièrement utile dans la synthèse de divers composés organiques .
Conservateurs du bois
Le this compound sert d'additif dans les conservateurs du bois. Il contribue à protéger le bois contre la décomposition, les champignons et les parasites, prolongeant ainsi la durée de vie des produits en bois .
Ignifugeants
Dans le domaine de la sécurité incendie, le this compound est utilisé comme additif dans les ignifugeants. Sa présence contribue à réduire l'inflammabilité des matériaux et à ralentir la propagation du feu .
Additif aux pigments à l'huile
Enfin, le this compound trouve son application comme additif dans les pigments à l'huile. Il contribue à la stabilité et à l'intensité des couleurs utilisées dans diverses peintures artistiques et industrielles .
Safety and Hazards
Orientations Futures
Cupric borate finds use in a variety of applications across different industries due to its unique properties. Noteworthy are its antifungal and insecticidal properties, which make it an effective agent for wood preservation . In agriculture, it is employed as a micronutrient and also as a fungicide to protect crops from various plant pathogens . Some studies suggest cupric borate may have potential uses as an antiseptic due to its antimicrobial properties, making it useful for medical and health-related applications . Future research directions could include further exploration of these applications and potential new uses.
Mécanisme D'action
Target of Action
Cupric borate, also known as Copper (II) borate, is an inorganic compound with the formula Cu3(BO3)2 . It consists of copper atoms in their cupric oxidation state and orthoborate groups It has been studied for its photocatalytic properties , suggesting that its targets could be related to light-absorbing molecules or structures.
Mode of Action
It’s known that copper ions can act as either a recipient or a donor of electrons, participating in various reactions . In the context of cupric borate, it’s suggested that the compound might interact with its targets through electron transfer processes .
Biochemical Pathways
Copper ions, which are part of the cupric borate compound, are known to be involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (cu/zn sod or sod1), cytochrome c oxidase (c c o), mitogen-activated protein kinase mek1, and camp-degrading phosphodiesterase pde3b . These proteins are part of various biochemical pathways, suggesting that cupric borate could potentially affect these pathways.
Pharmacokinetics
It’s known that over 90% of the boric acid dose administered is excreted in the urine, irrespective of the administration route . This suggests that cupric borate, which contains boric acid, might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
It’s known that copper ions can generate free radicals and increase oxidative stress . Therefore, it’s possible that cupric borate could have similar effects. Additionally, cupric borate has been proposed to be used as a green pigment to replace the very toxic paris green , suggesting that it might have less toxic effects.
Action Environment
The action of cupric borate can be influenced by environmental factors. For instance, it’s known that the so-called metallic form of cupric borate is created if the reactant is cupric borate in a strongly alkaline environment . This suggests that the pH of the environment can influence the action, efficacy, and stability of cupric borate.
Analyse Biochimique
Biochemical Properties
Cupric borate interacts with various biomolecules in biochemical reactions. For instance, it has been found to have antibacterial activity against E. coli and S. aureus . The antibacterial process of Cupric borate involves changes in protein synthesis, which is essential for central metabolism and gene transcription, affecting proteins in the periplasm and inner and outer membranes .
Cellular Effects
Cupric borate has significant effects on various types of cells and cellular processes. For instance, it has been found to have a strong effect on bacterial strains, causing significant leakage of proteins and carbohydrates after treatment . This indicates that Cupric borate can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Cupric borate involves its interactions at the molecular level. For instance, it has been found to cause significant leakage in bacterial strains, indicating a strong effect on the cellular membrane . This suggests that Cupric borate may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of Cupric borate can change over time in laboratory settings. For instance, it has been found that the antibacterial activity of Cupric borate against E. coli and S. aureus varies with the concentration of Cupric borate . This suggests that the stability, degradation, and long-term effects of Cupric borate on cellular function can be observed in in vitro or in vivo studies.
Propriétés
IUPAC Name |
tricopper;diborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BO3.3Cu/c2*2-1(3)4;;;/q2*-3;3*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDTUBLRLRFEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].[Cu+2].[Cu+2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu3(BO3)2, B2Cu3O6 | |
| Record name | Copper(II) borate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Copper(II)_borate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39290-85-2 | |
| Record name | Cupric borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039290852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid, copper salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boric acid, copper salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC BORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV7U2MWH9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-chloroethyl)-4-methyl-1,3-thiazol-3-ium](/img/structure/B1616199.png)
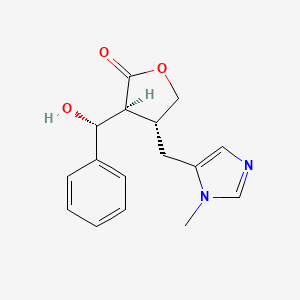
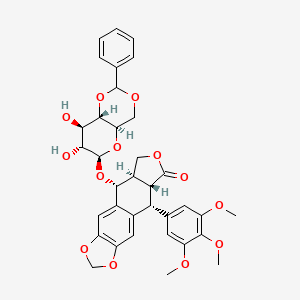
![3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid](/img/structure/B1616203.png)
